molecular formula C27H43FN2O6 B14264757 ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate CAS No. 141482-25-9

((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate

Cat. No.: B14264757
CAS No.: 141482-25-9
M. Wt: 510.6 g/mol
InChI Key: NCYRTSBOEFPFST-YHQCHXGDSA-N
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Description

The compound ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate is a complex organic molecule that features a combination of fluorinated pyrimidine and oxolane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves esterification with (Z)-octadec-9-enoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its therapeutic effects.

Comparison with Similar Compounds

((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can be compared with similar compounds such as:

    Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.

    Zidovudine: An antiviral compound with a similar nucleoside structure.

    Oxaliplatin: A chemotherapeutic agent with a different mechanism but similar applications.

These comparisons highlight the unique structural features and potential advantages of This compound in various scientific and medical contexts.

Properties

CAS No.

141482-25-9

Molecular Formula

C27H43FN2O6

Molecular Weight

510.6 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C27H43FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(32)35-20-23-22(31)18-24(36-23)30-19-21(28)26(33)29-27(30)34/h9-10,19,22-24,31H,2-8,11-18,20H2,1H3,(H,29,33,34)/b10-9-/t22-,23+,24+/m0/s1

InChI Key

NCYRTSBOEFPFST-YHQCHXGDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Origin of Product

United States

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